1-Hydroxy-3-methoxy-10-methylacridone
Description
1-Hydroxy-3-methoxy-10-methylacridone is an acridone alkaloid characterized by a hydroxy group at position 1, a methoxy group at position 3, and a methyl group at position 10 on its acridone core. It is a naturally occurring compound isolated from plant species such as Vepris sp. 1 (Rutaceae) and Helietta parvifolia (Rutaceae) . In Vepris spp., it co-occurs with furoquinoline alkaloids (e.g., kokusaginine, maculine) and triterpenoids (e.g., ß-amyrin), while in H. parvifolia, it is found alongside coumarins and other alkaloids like rutacultin and pellitorine .
This compound has garnered attention as a precursor in the synthesis of anticancer agents. For example, its conjugation with 1,2,4-triazine derivatives yielded compounds with potent antiproliferative activity against colorectal cancer (HCT116), glioblastoma (A-172), and breast cancer (Hs578T) cell lines, demonstrating low toxicity in normal human embryonic kidney (HEK-293) cells .
Properties
CAS No. |
13161-83-6 |
|---|---|
Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
4-hydroxy-2-methoxy-10-methylacridin-9-one |
InChI |
InChI=1S/C15H13NO3/c1-16-12-6-4-3-5-10(12)15(18)11-7-9(19-2)8-13(17)14(11)16/h3-8,17H,1-2H3 |
InChI Key |
IRADMAHJFJCLFD-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1C=C(C=C3O)OC |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1C(=CC(=C3)OC)O |
melting_point |
174-176°C |
Other CAS No. |
13161-83-6 |
physical_description |
Solid |
Synonyms |
1-HMMA cpd 1-hydroxy-3-methoxy-N-methylacridone |
Origin of Product |
United States |
Biological Activity
1-Hydroxy-3-methoxy-10-methylacridone is an acridone derivative that has garnered interest in the field of medicinal chemistry due to its diverse biological activities, particularly its potential anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
This compound has the molecular formula C₁₅H₁₃N₁O₃ and a molecular weight of approximately 255.27 g/mol. Its structural features include:
- Hydroxyl group at position C1
- Methoxy group at position C3
- Methyl group at position C10
These functional groups contribute to its unique reactivity and biological properties compared to other acridone derivatives.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity through various mechanisms, primarily involving apoptosis and inhibition of cell proliferation.
- Apoptotic Pathways : The compound has been shown to activate apoptotic mechanisms in cancer cells, particularly in glioblastoma cell lines. Studies demonstrated that it influences cell cycle regulation and induces programmed cell death, which is crucial for effective cancer treatment .
-
Cell Proliferation Inhibition : In vitro studies have reported that derivatives of this compound inhibit the proliferation of several cancer cell lines, including:
- HCT116 (Colorectal Cancer)
- A-172 (Glioblastoma)
- Hs578T (Breast Cancer)
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other structurally related compounds. The following table summarizes their structural features and biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Acridone | Parent compound lacking hydroxyl and methoxy groups | Basic structure without substituents |
| 1-Hydroxy-10-methylacridone | Hydroxyl group at C1; methyl group at C10 | Similar but lacks methoxy substitution |
| Noracronycine | Acridone derivative with different substituents | Known for specific biological activity |
| 1-Hydroxy-3-methoxyacridone | Hydroxyl group at C1; methoxy group at C3 | Lacks methyl substitution at C10 |
The unique combination of functional groups in this compound enhances its reactivity and biological activity compared to its analogs.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antitumor Properties : A study highlighted the compound's ability to form stable intercalation complexes with DNA, which is a mechanism that may enhance its antitumor efficacy .
- Synergistic Effects : Research involving the compound alongside other natural products indicated potential synergistic antimicrobial effects, suggesting broader applications in treating infections in addition to cancer .
- Toxicity Profiles : The therapeutic index of this compound was evaluated against various cancer cell lines, demonstrating a favorable profile with IC50 ratios indicating low toxicity to normal cells compared to cancerous ones .
Scientific Research Applications
Anticancer Properties
1-Hydroxy-3-methoxy-10-methylacridone has been extensively studied for its potential anticancer properties. Research indicates that it can activate apoptotic mechanisms and inhibit cell proliferation in various cancer cell lines, including glioblastoma and colorectal cancer . The compound's ability to interact with biological targets involved in cell growth and survival pathways positions it as a promising candidate for drug development.
Case Studies
- Cell Line Studies : In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines such as HCT116 (colorectal cancer) and A-172 (glioblastoma) with low toxicity towards normal human embryonic kidney cells (HEK-293) .
- Mechanistic Insights : The compound influences apoptotic pathways and cell cycle regulation, suggesting its role in targeting specific molecular mechanisms involved in tumor growth and progression.
Synthesis of Derivatives
The synthesis of this compound can be achieved through various methodologies, including reactions with triazine derivatives to create novel acridone derivatives with enhanced anticancer activity . The introduction of additional functional groups has been shown to significantly increase the compound's efficacy against specific tumor types.
A comparative analysis of structurally similar compounds highlights the unique biological activity of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Acridone | Lacks hydroxyl and methoxy groups | Basic structure without substituents |
| 1-Hydroxy-10-methylacridone | Hydroxyl at C1; methyl at C10 | Similar but lacks methoxy substitution |
| Noracronycine | Different substituents | Known for specific biological activity |
| 1-Hydroxy-3-methoxyacridone | Hydroxyl at C1; methoxy at C3 | Lacks methyl substitution at C10 |
The structural diversity among these compounds contributes to their varying biological activities, with this compound showing enhanced reactivity due to its specific combination of functional groups.
Materials Science
Beyond medicinal applications, this compound is also explored for its potential uses in materials science. Its properties may lend themselves to applications in dye production and organic electronics due to the stability imparted by its acridone structure.
Phytotoxic and Antifungal Activities
Recent studies have isolated this compound from natural sources, revealing its phytotoxic and antifungal properties. These findings suggest potential applications in agriculture as a natural herbicide or fungicide .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 1-hydroxy-3-methoxy-10-methylacridone are best understood in comparison to structurally related acridone alkaloids and derivatives. Below is a detailed analysis:
Table 1: Key Comparisons of this compound and Analogous Compounds
Key Findings
Structural Variations and Bioactivity: The 1-hydroxy-3-methoxy substitution pattern in this compound distinguishes it from arborinine (1,3-dimethoxy) and 1,3-dimethoxy-10-methylacridone. The hydroxy group enhances reactivity, enabling derivatization into triazine conjugates with anticancer activity . Noracronycine, a structural analog, undergoes similar alkyl-/aryl-lithium reactions to form quinone methides, but its antitumor activity is attributed to alkylating properties rather than apoptosis induction .
Natural Distribution :
- This compound is rare in Vepris spp., having been reported only in Vepris pilosa (Malagasy) and Vepris sp. 1 (Congo), whereas arborinine is more widely distributed in the genus .
Synthetic Utility: this compound serves as a versatile scaffold.
Mechanistic Differences: Derivatives of this compound (e.g., 7e) inhibit cancer proliferation via apoptosis, whereas noracronycine-derived quinone methides act through DNA alkylation .
Toxicity: Derivatives of this compound exhibit selective toxicity, sparing normal HEK-293 cells, a critical advantage over nonspecific alkylating agents like noracronycine derivatives .
Preparation Methods
Anthranilic Acid and Phloroglucinol Condensation
A widely cited protocol involves reacting anthranilic acid (5a ) with phloroglucinol (6 ) in n-hexanol under catalytic p-toluenesulfonic acid (TsOH). The reaction proceeds via electrophilic aromatic substitution, forming a 1,3-dihydroxyacridone intermediate (4a ) (Scheme 1). Key parameters include:
-
Temperature : Reflux at 160°C for 18 hours.
-
Yield : >90% after precipitation and washing with n-hexane and dichloromethane.
-
Purification : Minimal chromatographic intervention due to inherent precipitation.
This intermediate serves as a precursor for subsequent methoxylation and methylation.
Titanium Isopropoxide-Mediated Annulation
Regioselective annulation using titanium tetraisopropoxide (Ti(OiPr)₄) represents a critical advancement in acridone functionalization. This method enables precise installation of the methoxy and methyl groups at positions 3 and 10, respectively.
Regioselective Cyclization of Dihydroxyacridone
The dihydroxyacridone derivative (4a ) undergoes Ti(OiPr)₄-mediated cyclization with prenal (3 ) in anhydrous toluene at −78°C. The reaction mechanism involves Lewis acid-assisted activation of the carbonyl group, facilitating nucleophilic attack by the prenal allylic moiety.
Methylation and Demethylation Strategies
Final functionalization involves selective O-methylation and N-methylation:
-
Methylation : Treatment of the cyclized product with NaH and methyl iodide (MeI) in DMF yields the 3-methoxy-10-methyl derivative.
-
Demethylation : BBr₃ in dichloromethane selectively removes methyl groups for structural diversification.
Friedel-Crafts Acylation and Quinazoline Functionalization
Alternative routes employ Friedel-Crafts acylation to assemble the acridone core, followed by post-synthetic modifications with heterocyclic compounds.
Quinazoline and Quinoxalone Interactions
This compound derivatives are synthesized via acid-catalyzed reactions with quinazoline or 6-nitroquinoxalone.
-
Catalysts : Methanesulfonic acid or trifluoroacetic acid (TFA).
-
Mechanism : Electrophilic substitution at the C-2 position of quinazoline, forming dihydroquinazoline fragments.
Recent Advances in Green Synthesis
Emerging methodologies prioritize solvent optimization and catalytic efficiency to enhance sustainability.
Solvent-Free Cyclization
Microwave-assisted synthesis in solvent-free conditions reduces reaction times from 18 hours to 30 minutes, achieving comparable yields (85–88%).
Biocatalytic Approaches
Preliminary studies explore lipase-mediated methylation using dimethyl carbonate as a green methylating agent, though yields remain suboptimal (40–50%).
Comparative Analysis of Synthetic Methods
Q & A
Basic Research Questions
Q. What are the primary natural sources of 1-Hydroxy-3-methoxy-10-methylacridone, and how is it identified in plant extracts?
- Answer : This alkaloid is isolated from plants such as Esenbeckia litoralis, Glycosmis mauritiana, Ruta graveolens (rue), and Fagara species (e.g., Fagara lepreiurii, Fagara rubescens) . Identification involves:
- Extraction : Sequential solvent extraction (e.g., ethanol, ethyl acetate) followed by column chromatography.
- Characterization : UV-Vis spectroscopy (acridone-specific absorbance bands), - and -NMR for methoxy and methyl group assignments, and mass spectrometry (MS) for molecular ion confirmation (CHNO, m/z 255.273) .
Q. What spectroscopic methods are used for structural elucidation of this compound?
- Answer : A multi-technique approach is recommended:
- NMR : -NMR identifies the aromatic proton environment and methoxy/methyl substituents. -NMR confirms carbonyl (C=O) and aromatic carbons.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula.
- X-ray Crystallography : Optional for absolute configuration determination (reported melting points: 164–176°C, indicating potential polymorphism) .
Q. What are the recommended storage conditions and stability considerations for this compound?
- Answer :
- Stability : Stable under inert atmospheres (N) at 2–8°C. Avoid heat (>50°C), moisture, and incompatible materials (strong acids/bases, oxidizing agents) .
- Handling : Use glass containers; avoid prolonged exposure to light.
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported melting points (e.g., 164–165°C vs. 174–176°C)?
- Answer : Variations may arise from:
- Purity : Conduct HPLC analysis (C18 column, methanol:water gradient) to assess impurities.
- Polymorphism : Recrystallize using solvents like ethyl acetate/benzene and compare differential scanning calorimetry (DSC) profiles .
- Methodological Differences : Standardize drying protocols (e.g., vacuum desiccation vs. ambient drying).
Q. What synthetic strategies are employed for the total synthesis of this compound?
- Answer : Key steps include:
- Core Construction : Friedländer quinoline synthesis or Ullmann coupling to assemble the acridone backbone.
- Functionalization : Methoxy and methyl groups are introduced via nucleophilic substitution or methyl iodide alkylation.
- Validation : Compare synthetic product spectral data with natural isolates .
Q. What methodological best practices apply to evaluating the compound’s in vitro bioactivity?
- Answer :
- Assay Design : Use dose-response curves (e.g., 1–100 µM) in cell-based models (e.g., cancer cell lines, microbial cultures).
- Controls : Include cytotoxicity assays (MTT or resazurin) to distinguish therapeutic effects from cell death.
- Mechanistic Studies : Pair with RNA sequencing or Western blotting to identify molecular targets .
Q. How should stability under reactive conditions (e.g., acidic/alkaline environments) be assessed?
- Answer :
- Forced Degradation : Expose the compound to 0.1M HCl/NaOH at 40°C for 24 hours. Monitor degradation via HPLC (retention time shifts, new peaks).
- Kinetic Analysis : Calculate half-life (t) under accelerated conditions to predict shelf life .
Q. How can contradictory pharmacological data (e.g., variable IC values across studies) be addressed?
- Answer :
- Standardization : Use identical cell lines, culture media, and incubation times.
- Bioavailability Factors : Account for solubility differences (e.g., DMSO vs. aqueous stock solutions).
- Species-Specific Effects : Test across multiple models (e.g., human vs. murine cells) to identify context-dependent activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
